[3,3'-Bipyridine]-5-carbonitrile

Thermal Analysis Material Science Synthetic Chemistry

Generic bipyridine isomers fail to provide the twisted 3,3'-geometry and nitrile reactivity essential for advanced MOF, catalysis, and medicinal chemistry research. [3,3'-Bipyridine]-5-carbonitrile directly addresses this gap: • Non-planar 3,3'-connectivity yields distinct metal-complex bite angles vs. 2,2'- or 4,4'-isomers. • 5-CN group (pKa ~3.26) tunes electronic properties and enables downstream functionalization. • Supplied at ≥95% purity, stored at 2-8°C, shipped ambient-ready for immediate use.

Molecular Formula C11H7N3
Molecular Weight 181.198
CAS No. 1802-33-1
Cat. No. B599696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,3'-Bipyridine]-5-carbonitrile
CAS1802-33-1
Synonyms3,3'-bipyridine-5-carbonitrile
Molecular FormulaC11H7N3
Molecular Weight181.198
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CN=CC(=C2)C#N
InChIInChI=1S/C11H7N3/c12-5-9-4-11(8-14-6-9)10-2-1-3-13-7-10/h1-4,6-8H
InChIKeyXNLNVPMNYUHAIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Bipyridine-5-carbonitrile – Functionalized Bipyridine Building Block


[3,3'-Bipyridine]-5-carbonitrile is a heteroaromatic compound consisting of two pyridine rings connected at the 3,3'-positions, with a cyano (-C≡N) substituent at the 5-position of one ring . This structural arrangement imparts a unique combination of a bipyridine ligand core and a versatile nitrile functional group. The compound is characterized by a molecular weight of 181.19 g/mol (C₁₁H₇N₃) , a distinct melting point range of 152-153 °C , and a predicted pKa of 3.26±0.12, indicating its weakly basic nature . These properties position [3,3'-Bipyridine]-5-carbonitrile as a distinct building block for synthetic and coordination chemistry applications where both the bipyridine scaffold and the nitrile handle are required for further functionalization or for tuning electronic and steric properties in metal complexes .

Twisted 3,3'-core enables non-planar ligand geometry and bridging coordination modes
Reactive nitrile handle supports reduction, hydrolysis, and cycloaddition for building block diversification
Workflow alignment – coordination chemistry, materials synthesis, and advanced intermediate research

Why Analogs Fail to Replace [3,3'-Bipyridine]-5-carbonitrile


Substituting [3,3'-Bipyridine]-5-carbonitrile with a generic bipyridine isomer (e.g., 2,2'- or 4,4'-bipyridine) or a differently substituted bipyridine derivative introduces significant risk of divergent chemical behavior and compromised experimental outcomes. The position of the nitrile group and the 3,3'-linkage are not inert structural features; they dictate the compound's electronic properties, coordination geometry, and chemical reactivity . For instance, the 3,3'-connectivity results in a non-linear, twisted geometry that fundamentally alters the ligand's bite angle and chelating ability compared to the planar or near-planar 2,2'- and 4,4'-isomers [1]. Furthermore, the electron-withdrawing nitrile group at the 5-position modulates the basicity of the pyridine nitrogen (predicted pKa 3.26) and provides a site for further synthetic elaboration, features absent in the parent 3,3'-bipyridine (mp ~68 °C) [2] or in other positional isomers. Therefore, the use of a non-identical analog would likely yield different metal complex structures, altered redox potentials, or failed downstream derivatization, underscoring the necessity for precise chemical procurement.

Core geometry
Twisted 3,3'-linkage may not be replicated by planar 2,2'- or linear 4,4'-isomers; bite angle and coordination topology can shift.
Functional handle
Unsubstituted 3,3'-bipyridine lacks the nitrile group, limiting synthetic elaboration and post-functionalization pathways.
Electronic character
Nitrile electron withdrawal reduces pyridine basicity compared to parent bipyridine; metal-binding electronics may differ.

Head-to-Head Performance: [3,3'-Bipyridine]-5-carbonitrile vs Analogs


Thermal Stability: Higher Melting Point vs 3,3'-Bipyridine

The introduction of the cyano group in [3,3'-Bipyridine]-5-carbonitrile dramatically alters its solid-state properties compared to the parent 3,3'-bipyridine scaffold. This is quantitatively reflected in the melting point, which shifts from 68 °C for 3,3'-bipyridine to 152-153 °C for the target compound . This 84-85 °C increase represents a >2.2-fold enhancement in the solid-to-liquid transition temperature, indicative of stronger intermolecular interactions likely mediated by the polar nitrile group [1]. This higher melting point is a direct indicator of improved thermal stability and a crystalline solid form that is easier to handle and purify, a key consideration for precise stoichiometry in research applications.

Thermal Stability
Head-to-head
Target 152–153 °C vs 68 °C (3,3'-bipyridine)
Supports easier handling and purification workflows.
Experimental and literature comparison values.
Thermal Analysis Material Science Synthetic Chemistry

Reduced Pyridine Basicity from Nitrile Substitution

The electron-withdrawing nature of the cyano group significantly reduces the basicity of the adjacent pyridine nitrogen compared to the unsubstituted 3,3'-bipyridine. [3,3'-Bipyridine]-5-carbonitrile has a predicted pKa of 3.26±0.12 , whereas the parent 3,3'-bipyridine is described as a 'strong basic compound' with an estimated pKa in the range of 4.4-4.9 based on DFT calculations for related bipyridines [1]. This ~1-2 unit decrease in pKa indicates a weaker binding affinity for protons and a lower Lewis basicity. In the context of metal coordination, this translates to a less electron-donating ligand, which can influence the redox potential, stability, and catalytic activity of the resulting metal complex.

Pyridine Basicity
Data to verify
pKa 3.26 ± 0.12 (Predicted)
Indicates weaker electron donation in metal complexes.
Predicted value; experimental verification recommended.
Coordination Chemistry Ligand Design Physical Organic Chemistry

Twisted Conformation vs Planar Bipyridine Isomers

The connectivity of the two pyridine rings at the 3,3'-positions imparts a distinct, non-planar, twisted geometry to the bipyridine core. This is in stark contrast to the coplanar anti-arrangement of 2,2'-bipyridine and the planar dicationic structure of 4,4'-bipyridinium [1]. A crystal structure of a related 3,3'-bipyridine derivative (CCDC 660844) confirms this twisted conformation, which is a direct consequence of the 3,3'-linkage [2]. This geometric constraint alters the ligand's bite angle and its ability to chelate a single metal center, often favoring bridging modes or the formation of discrete metallacycles and coordination polymers with unique topologies that are inaccessible using the more common 2,2'- and 4,4'-isomers [1].

Molecular Geometry
Class-level
Non-planar twisted core (3,3'-linkage)
Enables unique bridging or metallacyclic topologies.
Class-level inference from related crystal structures.
Crystal Engineering Supramolecular Chemistry Metal-Organic Frameworks

Synthetic Versatility of the Nitrile Group

The presence of the cyano group in [3,3'-Bipyridine]-5-carbonitrile provides a reactive handle for further chemical transformation, a feature entirely absent in the parent 3,3'-bipyridine (CAS 581-46-4) and its isomers. This group can be reduced to an aminomethyl moiety, hydrolyzed to a carboxylic acid, or used to form tetrazoles and other heterocycles . This synthetic versatility is not a qualitative claim but is supported by the well-established reaction manifold of aromatic nitriles. This allows [3,3'-Bipyridine]-5-carbonitrile to serve as a versatile building block for constructing more complex molecules, such as pharmaceutical intermediates or functionalized ligands for advanced materials . The lack of this functionality in unsubstituted bipyridines renders them terminal synthons, limiting their utility in multi-step synthetic sequences.

Synthetic Utility
Data to verify
Nitrile handle for reduction, hydrolysis, cycloaddition
Expands scope as a functionalizable building block.
Based on established nitrile reactivity; validate in target context.
Medicinal Chemistry Organic Synthesis Covalent Organic Frameworks

Applications of [3,3'-Bipyridine]-5-carbonitrile


Non-Planar Low-Basicity Ligand for Redox Tuning

Researchers developing new catalysts or electroactive materials can utilize [3,3'-Bipyridine]-5-carbonitrile to introduce a weakly basic, twisted bidentate (or bridging) ligand into a metal coordination sphere. As supported by the evidence of its reduced basicity (pKa ~3.26) and non-planar 3,3'-geometry [1], this ligand is expected to yield metal complexes with distinct electronic properties and steric environments compared to those formed with 2,2'- or 4,4'-bipyridine. This is particularly relevant for tuning the redox potentials of transition metal complexes for applications in catalysis and energy conversion .

Functionalized COFs and Porous Coordination Polymers

The rigid, angular structure of the 3,3'-bipyridine core, combined with the linear nitrile functional group, makes [3,3'-Bipyridine]-5-carbonitrile a promising strut for constructing porous materials. The nitrile group provides a site for post-synthetic modification or for direct incorporation into polymeric networks via trimerization to triazine rings. The resulting materials would possess a unique pore geometry dictated by the 3,3'-linkage, differentiating them from the more common frameworks built from linear 4,4'-bipyridine linkers .

Advanced Intermediate for Medicinal & Agrochemical Synthesis

In drug discovery and development, [3,3'-Bipyridine]-5-carbonitrile serves as a key advanced intermediate. The bipyridine core is a common motif in bioactive molecules, and the nitrile group is a versatile handle for introducing a wide array of pharmacophores (e.g., amines, amides, tetrazoles) . This compound allows medicinal chemists to efficiently explore chemical space around a 3,3'-bipyridine scaffold, an area less explored than the 2,2'- or 4,4'-counterparts, potentially leading to novel lead compounds with improved selectivity or pharmacokinetic profiles.

Nitrile-Functionalized MOF Precursor for Gas Sorption

The polar nitrile group in [3,3'-Bipyridine]-5-carbonitrile can act as a secondary binding site within the pores of a MOF, enhancing interactions with guest molecules like CO₂. By incorporating this ligand into a MOF, researchers can create materials with higher gas uptake capacities or improved selectivity for gas separations compared to MOFs constructed from unfunctionalized bipyridine linkers. The unique geometry of the 3,3'-bipyridine core further allows for the construction of MOFs with novel network topologies .

Application
Selection Property
Validation Focus
Redox-active metal complex design
Weakly basic, twisted ligand core
Redox potential tuning and catalytic activity
Porous framework construction
Angular 3,3'-core with nitrile anchor
Post-synthetic modification and unique pore topology
Lead compound diversification
Nitrile group for pharmacophore introduction
Structural exploration around 3,3'-bipyridine scaffold
Gas sorption MOF design
Polar nitrile for guest–framework interaction
CO₂ uptake capacity and separation selectivity

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